Product packaging for Maltol-d3(Cat. No.:CAS No. 132331-92-1)

Maltol-d3

Cat. No.: B570469
CAS No.: 132331-92-1
M. Wt: 129.129
InChI Key: XPCTZQVDEJYUGT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltol-d3 (CAS 132331-92-1) is a deuterium-labeled analog of maltol (3-hydroxy-2-methyl-4-pyrone), serving as a crucial stable isotope-labeled internal standard in analytical chemistry and metabolic research . Its primary research value lies in the use of deuterium (D) atoms to replace hydrogen in the parent maltol structure, enabling precise quantification and tracking of the native compound in complex biological matrices using techniques like LC-MS/MS, thereby improving analytical accuracy and reliability . Researchers utilize this compound to study the pharmacokinetics, bioavailability, and metabolic pathways of its non-labeled counterpart. Maltol itself is a compound of significant interest due to its role as a flavoring agent, its natural antioxidative properties, and its application in biomedical research, including studies on oxidative stress and neuroprotection . Furthermore, maltol is known to act as a chelating agent, forming complexes with metal ions such as Fe³⁺ (as in the pharmaceutical Ferric Maltol) to enhance their absorption . The deuterated form is essential for distinguishing the administered compound from endogenous substances in such studies. This product is offered with a high purity level of ≥98% and is supplied for research and further manufacturing applications only . It is strictly not for diagnostic or therapeutic use, and not intended for human consumption. Researchers can access supporting data, including a Certificate of Analysis (CoA) with detailed HPLC and NMR characterization, to ensure batch-to-batch consistency and material identity for their experimental work .

Properties

CAS No.

132331-92-1

Molecular Formula

C6H6O3

Molecular Weight

129.129

IUPAC Name

3-hydroxy-2-(trideuteriomethyl)pyran-4-one

InChI

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3/i1D3

InChI Key

XPCTZQVDEJYUGT-FIBGUPNXSA-N

SMILES

CC1=C(C(=O)C=CO1)O

Synonyms

3-Hydroxy-2-methyl-4H-pyran-4-one;  2-Methyl-3-hydroxy-4-pyrone-d3;  2-Methyl-3-hydroxypyran-4-one-d3;  2-Methyl-3-hydroxypyrone-d3;  3-Hydroxy-2-methyl-1,4-pyrone-d3;  Larixic Acid;  Larixin-d3;  NSC 2829-d3;  NSC 404458-d3;  Palatone-d3;  Veltol-d3; 

Origin of Product

United States

Maltol D3: Synthetic Strategies and Isotopic Purity Verification

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation

Synthesizing Maltol-d3 involves strategies that selectively introduce deuterium atoms into the methyl group of the maltol (B134687) structure. Deuterium incorporation into organic molecules can be achieved through various methods, including using commercially available deuterated precursors or direct hydrogen/deuterium exchange (H/D exchange) of protonated derivatives in the presence of catalysts and a deuterium source like D₂O researchgate.net.

Methodologies for Site-Specific Deuteration in Pyranone Rings

Site-specific deuteration in complex organic molecules, such as those containing pyranone rings, often requires carefully designed synthetic routes. While general methods for deuterium incorporation into aromatic and aliphatic positions exist, achieving selectivity at a specific methyl group within a pyranone structure necessitates tailored approaches snnu.edu.cnnih.gov. Literature search indicates various strategies for site-specific deuteration in different organic frameworks, including catalytic H/D exchange and methods utilizing activating groups nih.govrsc.orgosti.gov. For pyranone rings, specific methodologies would need to target the methyl group attached to the ring structure. One approach could involve the synthesis of a precursor molecule where the methyl group is amenable to selective deuteration, perhaps through an intermediate that facilitates hydrogen-deuterium exchange at that specific position under controlled conditions. Another strategy might involve building the pyranone ring with a pre-deuterated methyl group precursor. Although specific detailed synthetic routes for this compound were not extensively detailed in the general searches, the principles of site-specific deuteration in organic synthesis, often involving metal catalysis or specific reagents in deuterated solvents like D₂O or CD₃OD, would be applicable researchgate.netmdpi.com.

Optimization of Reaction Conditions for Isotopic Enrichment

Achieving high isotopic enrichment in the target molecule is crucial for the utility of a deuterated compound. Optimization of reaction conditions plays a vital role in maximizing the incorporation of deuterium at the desired site and minimizing exchange at other positions. This typically involves careful control of factors such as temperature, reaction time, concentration of reagents, choice of catalyst (if used), and the isotopic purity of the deuterium source (e.g., D₂O) osti.govmdpi.com. Studies on deuterium exchange reactions highlight that varying these parameters can significantly influence the yield and the level of deuterium incorporation mdpi.com. For example, optimizing temperature and reaction time has been shown to achieve complete H-D exchange at specific positions in other organic molecules mdpi.com. The use of specific catalysts and solvents can also direct the regioselectivity and efficiency of the deuteration process acs.orgosti.gov.

Spectroscopic and Chromatographic Validation of Deuterated Maltol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis

NMR spectroscopy is a powerful tool for determining the structure of molecules and is particularly useful for confirming the presence and location of deuterium atoms tutorchase.comtcichemicals.comlabinsights.nlwikipedia.org. Deuterium (²H) has different magnetic properties compared to protium (B1232500) (¹H), allowing for its detection and quantification using ²H NMR spectroscopy wikipedia.org. While ¹H NMR spectra of deuterated compounds will show a reduction or absence of signals corresponding to the deuterated positions, ²H NMR directly reveals the deuterium atoms wikipedia.org. The chemical shift in ²H NMR is similar to that in ¹H NMR, but the resolution is generally poorer wikipedia.org. By comparing the ¹H NMR spectrum of this compound with that of unlabeled maltol, the signals corresponding to the methyl group protons in unlabeled maltol should be significantly reduced or absent in this compound, and a signal should appear in the ²H NMR spectrum at the corresponding chemical shift, confirming deuterium incorporation at the methyl group wikipedia.org. Quantitative NMR can also be used to estimate the percentage of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Distribution

High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular weight of this compound and verifying its isotopic purity and distribution researchgate.netnih.govalmacgroup.com. HRMS provides accurate mass measurements that can distinguish between molecules with different isotopic compositions researchgate.netlboro.ac.uk. For this compound, HRMS can confirm the presence of the molecule with a molecular weight corresponding to the incorporation of three deuterium atoms (Molecular Weight of this compound is approximately 129.13 g/mol , compared to Maltol at 126.11 g/mol ) invivochem.comscentspiracy.comlgcstandards.com. Furthermore, HRMS can be used to assess the isotopic purity by analyzing the relative abundance of ions corresponding to different degrees of deuteration (e.g., d0, d1, d2, d3) researchgate.netnih.gov. This allows for the calculation of the percentage of molecules that contain exactly three deuterium atoms in the target position and the identification of any under- or over-deuterated impurities researchgate.net. Electrospray ionization (ESI) coupled with HRMS is a common technique for this type of analysis, offering high sensitivity and low sample consumption nih.gov.

Chromatographic Techniques for Compound Identity and Purity Assessment

HPLC is widely used for the analysis of organic compounds and can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS) nih.govresearchgate.netijcce.ac.ir. For this compound, reversed-phase HPLC is likely employed to determine the percentage of the target compound relative to other impurities nih.gov. The retention time of this compound on a specific HPLC column under defined conditions serves as an indicator of its identity.

GC, often coupled with Mass Spectrometry (GC-MS), is another valuable technique for analyzing volatile or semi-volatile organic compounds like maltol researchgate.net. GC-MS can confirm the identity of this compound by matching its retention time and mass spectrum to that of a known standard researchgate.net. It can also detect and quantify impurities present in the sample.

Combining chromatographic separation with spectroscopic detection (e.g., LC-MS or GC-MS) provides a powerful approach for both identifying the compound and assessing its isotopic and chemical purity simultaneously almacgroup.comresearchgate.netresearchgate.net. Certificates of Analysis for deuterated compounds often include data from NMR and HPLC to demonstrate identity and purity bdg.co.nz.

Advanced Analytical Methodologies Utilizing Maltol D3 As an Internal Standard

Quantitative Mass Spectrometry in Complex Biological and Environmental Matrices

Quantitative mass spectrometry is a powerful technique for determining the amount of specific substances in a sample. When dealing with complex matrices such as biological fluids (e.g., plasma, serum) or environmental samples (e.g., food, soil, water), the presence of numerous other compounds can interfere with the ionization and detection of the target analyte, a phenomenon known as matrix effect scioninstruments.com. The use of a stable isotope-labeled internal standard like Maltol-d3 is crucial in these scenarios to mitigate such effects and ensure reliable quantification clearsynth.comscioninstruments.com. By adding a known amount of this compound to the sample at an early stage of the analytical process, it undergoes the same extraction, cleanup, and ionization processes as the endogenous or added unlabeled Maltol (B134687). The ratio of the signal intensity of unlabeled Maltol to that of this compound is then used for quantification, inherently correcting for any losses or signal suppression/enhancement caused by the matrix or variations in instrument performance clearsynth.comscioninstruments.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Compound Quantification

LC-MS/MS is a widely used technique for the sensitive and selective quantification of trace compounds in complex matrices. It combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. In the context of quantifying Maltol using LC-MS/MS, this compound serves as an ideal internal standard. During LC separation, Maltol and this compound will typically elute at the same retention time due to their similar chemical properties. In the mass spectrometer, they are differentiated by their mass difference. Using tandem mass spectrometry (MS/MS), specific precursor ions for both Maltol and this compound are selected and fragmented, and characteristic product ions are monitored using Multiple Reaction Monitoring (MRM). This highly selective detection minimizes interference from co-eluting matrix components. The ratio of the peak areas or heights of a specific product ion of Maltol to that of the corresponding product ion of this compound is directly proportional to the concentration of Maltol in the original sample. This approach is particularly effective for achieving low limits of detection and quantification in matrices where direct analysis would be challenging due to interference spectroscopyonline.compharmtech.com. While specific studies detailing this compound use for Maltol quantification in biological fluids via LC-MS/MS were not prominently found, the principles applied to other analytes and their deuterated standards in biological matrices are directly transferable spectroscopyonline.compharmtech.comtexilajournal.com. For instance, deuterated vitamin D3 has been successfully used as an internal standard for quantifying vitamin D3 in human plasma using LC-MS/MS, demonstrating the effectiveness of this approach in complex biological samples spectroscopyonline.compharmtech.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

GC-MS is another powerful technique, particularly suited for the analysis of volatile and semi-volatile compounds. When analyzing volatile metabolites or flavor compounds like Maltol in various matrices, GC-MS is often employed. Similar to LC-MS/MS, the complexity of the sample matrix can pose significant challenges to accurate quantification using GC-MS. Matrix effects can influence the injection, chromatographic separation, and ionization processes. Introducing this compound as an internal standard in GC-MS analysis helps to compensate for these variations. After appropriate sample preparation, the sample is injected into the GC, where volatile components are separated based on their boiling points and interaction with the stationary phase. Maltol and this compound will co-elute or elute with very similar retention times. Upon entering the mass spectrometer, they are ionized, and their ions are separated based on their m/z ratio. Using selected ion monitoring (SIM) or scanning modes, the characteristic ions for both Maltol and this compound are monitored. The ratio of the signal intensities of corresponding ions is used for quantitative determination. This method is applicable to environmental samples and food matrices where Maltol might be present as a natural component or additive researchgate.net. Studies on the determination of flavor compounds in food using GC-MS have highlighted the importance of addressing matrix effects, and while not specifically mentioning this compound, the use of internal standards is a standard practice to improve accuracy and reliability researchgate.netepa.gov.

Application in Method Validation for Unlabeled Maltol Quantification

This compound plays a critical role in the validation of analytical methods developed for the quantification of unlabeled Maltol. Method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose, demonstrating its accuracy, precision, sensitivity, selectivity, linearity, range, and robustness.

When developing a quantitative method for Maltol using mass spectrometry, this compound is added to blank matrix samples at different known concentrations of unlabeled Maltol to create calibration standards and quality control samples. By analyzing these samples, a calibration curve is constructed by plotting the ratio of the Maltol signal to the this compound signal against the known concentrations of unlabeled Maltol. The use of the internal standard ratio helps to normalize the signal and accounts for variations in sample processing and instrument response, leading to a more accurate representation of the true relationship between signal and concentration.

This compound is also essential for evaluating key validation parameters:

Accuracy: By spiking known amounts of unlabeled Maltol into blank matrix samples containing a fixed amount of this compound and analyzing them, the recovery of Maltol can be determined. The internal standard helps to correct for any incomplete recovery during sample preparation, providing a more accurate measure of the method's ability to quantify the true amount of analyte present researchgate.net.

Precision: The reproducibility of the method is assessed by analyzing replicate samples containing Maltol and this compound. The ratio of the analyte to the internal standard helps to minimize the impact of random errors throughout the analytical process, resulting in improved precision (lower relative standard deviation) researchgate.netresearchgate.netnih.gov.

Matrix Effects: By comparing the response of Maltol and this compound in the matrix to their response in a neat solvent, the extent of matrix-induced signal enhancement or suppression can be evaluated. Since this compound is expected to experience similar matrix effects as Maltol, the ratio-based quantification inherently compensates for these effects clearsynth.comscioninstruments.com.

Linearity and Range: The internal standard helps to establish a robust linear relationship between the analyte concentration and the signal ratio over a defined range, ensuring the method is reliable across the expected concentration levels of Maltol in the samples researchgate.netresearchgate.netnih.gov.

In essence, this compound acts as a reliable reference point throughout the entire analytical workflow, from sample preparation to detection, allowing for the accurate and precise quantification of unlabeled Maltol in complex matrices and providing confidence in the validated method's performance.

Mechanistic Elucidation Through Isotopic Tracer Studies of Maltol D3

Elucidation of Metabolic Pathways and Transformations in Biological Systems

Isotopic tracer studies employing Maltol-d3 can provide insights into how Maltol (B134687) is metabolized and transformed within biological systems. By administering this compound and analyzing biological samples (such as plasma, urine, or tissue extracts) for the presence of the labeled parent compound and any labeled metabolites, researchers can map the metabolic fate of Maltol.

In Vitro Metabolic Stability and Metabolite Identification Using Deuterated Probes

In vitro studies are crucial for understanding the metabolic fate of a compound before conducting in vivo experiments. These studies often utilize biological matrices such as liver microsomes or hepatocytes, which contain the enzymes primarily responsible for drug metabolism, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) frontiersin.orgsrce.hrptmet.plresearchgate.nettandfonline.com.

Using this compound in in vitro metabolic stability assays allows for the determination of how quickly Maltol is metabolized by these enzyme systems. By incubating this compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) and measuring the disappearance of the parent compound over time using mass spectrometry, researchers can assess its metabolic stability frontiersin.orgsrce.hrtandfonline.com. While specific data for this compound's in vitro metabolic stability was not found in the searched literature, deuteration can sometimes influence metabolic stability by introducing a kinetic isotope effect, potentially leading to slower metabolism at the site of deuteration invivochem.comhmdb.captmet.pl.

Metabolite identification studies using this compound involve analyzing the incubation samples for the presence of new, labeled compounds that are structurally related to this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and identifying these metabolites based on their mass, fragmentation patterns, and retention times frontiersin.orgcreative-proteomics.comresearchgate.netescholarship.orgptmet.pl. For unlabeled Maltol, glucuronidation has been identified as a significant metabolic pathway, leading to the formation of maltol glucuronide frontiersin.org. Using this compound would enable the clear identification of its glucuronidated form and potentially other metabolites, differentiating them from endogenous compounds.

Non-Clinical In Vivo Metabolic Flux Analysis and Biotransformation Profiling

In vivo metabolic flux analysis using stable isotope tracers in pre-clinical animal models (such as rats or mice) provides a more comprehensive understanding of how a compound is processed within a living organism googleapis.comdrugbank.comresearchgate.netnih.govptmet.plnih.gov. By administering this compound to animals, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in a dynamic system.

Metabolic flux analysis aims to quantify the rates of biochemical reactions and pathways involving the tracer molecule creative-proteomics.comdrugbank.comresearchgate.netnih.gov. While specific in vivo metabolic flux data for this compound was not found, studies with unlabeled Maltol and its complexes, such as ferric maltol, indicate that Maltol is absorbed and undergoes metabolism in vivo researchgate.netfrontiersin.org. The rapid metabolism of Maltol to its glucuronide observed with ferric maltol suggests that glucuronidation is a primary biotransformation pathway in vivo as well frontiersin.org. Using this compound as a tracer would allow for the precise measurement of the rate of glucuronidation and potentially other metabolic transformations in living animals, providing quantitative data on metabolic fluxes.

Biotransformation profiling in vivo involves identifying and quantifying the various labeled metabolites present in different biological matrices (e.g., plasma, urine, feces, tissues) over time after administration of this compound. This provides a comprehensive picture of how the parent compound is transformed and eliminated by the organism. The application of advanced mass spectrometry techniques is essential for these studies creative-proteomics.comescholarship.orgresearchgate.netnih.gov.

Investigation of Bioavailability and Distribution Kinetics in Pre-clinical Models

Stable isotope tracers like this compound are also invaluable for investigating the bioavailability and distribution kinetics of compounds in pre-clinical animal models googleapis.comdrugbank.comnih.govnih.govuib.no.

Assessment of Absorption Profiles in Animal Systems

Assessing the absorption profile involves determining the rate and extent to which an administered compound enters the systemic circulation. By administering this compound orally or via other routes to animal models and measuring the concentration of the labeled parent compound in plasma over time using mass spectrometry, researchers can determine parameters such as peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax) nih.gov. Comparing the systemic exposure after different routes of administration allows for the calculation of absolute bioavailability. Studies with unlabeled Maltol, particularly in the context of metal chelation, have indicated that Maltol can enhance the oral absorption of certain metal ions, suggesting that Maltol itself is absorbed from the gastrointestinal tract frontiersin.orgresearchgate.netcreative-proteomics.com. Using this compound would allow for direct measurement of Maltol's absorption kinetics.

Determination of Tissue Distribution and Excretion Dynamics

Tissue distribution studies involve administering this compound to animals and then collecting various tissues at different time points to measure the concentration of the labeled compound and its metabolites in each tissue using mass spectrometry researchgate.netnih.gov. This provides information on where the compound accumulates in the body. While specific tissue distribution data for this compound was not found, studies on the tissue distribution of metal-maltol complexes, using gallium as a marker for aluminum, have shown distribution to various tissues researchgate.netresearchgate.net.

Excretion dynamics are investigated by collecting urine and feces over time after administration of this compound and quantifying the amount of the labeled parent compound and its metabolites present in these excretory matrices using mass spectrometry researchgate.netnih.gov. This helps determine the primary routes and rates of elimination from the body. For unlabeled Maltol administered as ferric maltol, urinary excretion of maltol glucuronide has been observed as a significant elimination pathway frontiersin.org. Studies with this compound would allow for precise quantification of the cumulative excretion of labeled species via urine and feces, providing a clear picture of its elimination kinetics.

Role of Maltol in Biochemical and Cellular Processes: Mechanistic Insights

Modulation of Inflammatory Signaling Pathways

Maltol (B134687) has demonstrated anti-inflammatory properties, which are attributed to its antioxidant activity and influence on various signaling pathways involved in inflammation. researchgate.netmdpi.com

Regulation of Inflammasome Activation (NLRP3, NLRC4, AIM2) and Associated Signaling Cascades

Research indicates that Maltol can selectively inhibit the activation of certain inflammasomes. Studies have shown that Maltol inhibits the activation of NLRP3 and non-canonical inflammasomes in both human and murine macrophages. mdpi.comnih.gov The NLRP3 inflammasome is an intracellular multiprotein complex that plays a key role in initiating and amplifying inflammation through the maturation and secretion of inflammatory caspases and pro-inflammatory cytokines. nih.gov While Maltol effectively inhibited NLRP3 and non-canonical inflammasome activation, it did not alter the assembly or activation of NLRC4 and AIM2 inflammasomes in human cells. mdpi.comnih.gov This suggests a selective inhibitory effect of Maltol on inflammasome pathways.

The activation of the NLRP3 inflammasome involves a two-step process: priming and activation. nih.gov Priming is often induced by lipopolysaccharide (LPS), leading to the activation of NF-κB signaling. nih.gov Various triggers, such as ATP, nigericin, and calcium chloride, can then induce the activation step of the NLRP3 inflammasome. nih.gov Maltol has been shown to attenuate IL-1β secretion induced by NLRP3 inflammasome triggers like ATP, nigericin, and MSU in LPS-primed human macrophage-like cells (THP-1). nih.gov In mice injected with LPS and an NLRP3 trigger, Maltol also attenuated peritoneal IL-1β secretion. mdpi.comnih.govresearchgate.net

Influence on Pro-inflammatory Cytokine and Mediator Secretion (e.g., IL-1β, IL-6, IL-8, TNF-α, PGE2)

Maltol has been observed to suppress the secretion of several pro-inflammatory cytokines and mediators. It significantly attenuates the secretion of IL-1β, a key cytokine produced upon inflammasome activation. mdpi.comnih.gov Studies in IL-1β-induced human osteoarthritis chondrocytes have shown that Maltol can downregulate the generation of inflammatory mediators such as PGE2 and nitric oxide (NO) in a dose-dependent manner. nih.govresearchgate.net Furthermore, Maltol suppressed the generation of IL-6 and TNF-α in these chondrocytes, which were increased after IL-1β stimulation. nih.govresearchgate.net In a cisplatin-induced renal toxicity model in mice, Maltol pretreatment significantly decreased elevated serum levels of TNF-α and IL-1β. researchgate.net Maltol has also been reported to attenuate NF-κB signaling, which subsequently leads to a decrease in serum TNF-α and IL-1β levels. mdpi.com

Here is a summary of Maltol's influence on pro-inflammatory cytokines and mediators:

MediatorEffect of MaltolCellular/Animal ModelReference
IL-1βDecreased SecretionMacrophages, Mice, Human OA Chondrocytes, Cisplatin-induced mice mdpi.comnih.govnih.govresearchgate.netresearchgate.net
IL-6Decreased GenerationHuman OA Chondrocytes, Cisplatin-induced mice nih.govresearchgate.netresearchgate.net
TNF-αDecreased GenerationHuman OA Chondrocytes, Cisplatin-induced mice nih.govresearchgate.netresearchgate.net
PGE2Decreased GenerationHuman OA Chondrocytes nih.govresearchgate.net
NODecreased GenerationHuman OA Chondrocytes nih.govresearchgate.net

Anti-inflammatory Mechanisms via Reactive Oxygen Species (ROS) Production Inhibition and Caspase-1 Activity Modulation

Maltol's anti-inflammatory mechanisms involve the inhibition of reactive oxygen species (ROS) production and the modulation of Caspase-1 activity. Maltol has been shown to specifically inhibit ROS production in macrophages, thereby disrupting NLRP3 and non-canonical inflammasomes. researchgate.netnih.gov Mechanistic studies revealed that Maltol attenuated ROS generation through mitochondrial dysregulation and blocked IL-1β secretion in response to mitochondrial ROS, which is a common signal for NLRP3 inflammasome activation. nih.gov

Furthermore, Maltol inhibits the activity of Caspase-1, an effector protein in inflammasomes responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms. mdpi.comnih.gov The inhibition of Caspase-1 activity is a key mechanism by which Maltol exerts its anti-inflammasome effects. mdpi.comnih.govresearchgate.net

Neuroprotective and Anti-apoptotic Mechanisms

Maltol has demonstrated neuroprotective and anti-apoptotic effects in various cellular and animal models. medchemexpress.comnih.gov

Mitigation of Oxidative Stress and Cellular Damage in Neural Cell Models

Maltol acts as an antioxidant agent and enhances neural function by mitigating oxidative stress. medchemexpress.com Studies on rat retinal neuronal cells (R28 cells) exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress, showed that Maltol significantly increased cell viability and attenuated DNA fragmentation. nih.govekjo.orgnih.gov Maltol reduced H2O2-induced cytotoxicity in these cells. ekjo.orgnih.gov The neuroprotective effects of Maltol against oxidative stress in neural cells appear to be related to the attenuation of signaling pathways such as NF-κB, ERK, and JNK. nih.govekjo.orgnih.gov While H2O2 induced the activation (phosphorylation) of NF-κB, ERK, and JNK in R28 cells, Maltol treatment reduced their phosphorylation. ekjo.orgnih.gov Maltol has also been reported to protect hippocampal neurons from oxidative stress induced by kainic acid. molvis.org In a spinal cord injury (SCI) model, Maltol administration inhibited the oxidative stress response, potentially through the Nrf2/PINK1/Parkin pathway, which helps restore mitochondrial function. researchgate.netresearchgate.net

Inhibition of Apoptosis in Various Cellular Systems

Maltol has been shown to inhibit apoptosis in different cellular systems. In H2O2-induced oxidative stress in rat retinal neuronal cells (R28 cells), Maltol decreased the percentage of apoptotic cells and attenuated DNA fragmentation. nih.govekjo.orgnih.gov In RSC96 cells co-incubated with H2O2, Maltol significantly reduced H2O2-induced cell apoptosis, decreased phosphatidylserine (B164497) externalization and DNA fragmentation, and enhanced mitochondrial function. medchemexpress.com Maltol also modulated the expression of apoptosis-related proteins, elevating anti-apoptotic Bcl-XL expression and reducing pro-apoptotic BAX and caspase-3 expression in RSC96 cells. medchemexpress.com In SH-SY5Y cells, Maltol protected against H2O2-induced oxidative damage through anti-apoptotic mechanisms. medchemexpress.com Furthermore, Maltol has been observed to inhibit cisplatin-mediated apoptosis in intestinal epithelial cell lines. researchgate.net Its anti-apoptotic effects can involve the regulation of pathways such as the PI3K/Akt signaling pathway and the suppression of the caspase-dependent cascade. nih.gov In melanoma cells, Maltol increased apoptotic rates by elevating cleaved caspase-3 and PARP. nih.gov

Here is a summary of Maltol's anti-apoptotic effects:

Cellular SystemApoptosis InducerEffect of MaltolKey FindingsReference
Rat Retinal Neuronal Cells (R28)H2O2Decreased apoptotic cells, attenuated DNA fragmentationReduced H2O2-induced cytotoxicity. nih.govekjo.orgnih.gov
RSC96 cellsH2O2Reduced apoptosis, decreased phosphatidylserine externalization, DNA fragmentationElevated Bcl-XL, reduced BAX and caspase-3 expression, enhanced mitochondrial function. medchemexpress.com
SH-SY5Y cellsH2O2Protected against oxidative damage through anti-apoptotic mechanismsSpecific mechanisms related to anti-apoptosis observed. medchemexpress.com
Intestinal Epithelial CellsCisplatin (B142131)Inhibited apoptosisPart of protective effects against cisplatin-induced toxicity. researchgate.net
Melanoma cells (B16F10)Not specifiedIncreased apoptotic ratesElevated cleaved caspase-3 and PARP. Synergistic effect with cisplatin on promoting apoptosis observed. nih.gov
Liver cellsAPAPAnti-apoptosis activityInvolved in protective effect against APAP-induced liver injury, related to caspase-dependent cascade and PI3K/Akt pathway regulation. nih.gov

Interplay with Metal Ion Chelation and Redox Homeostasis

Maltol exhibits a notable capacity for chelating metal ions, a property central to several of its biological effects encyclopedia.pubmdpi.com. This chelation ability can influence the availability and activity of metal ions within biological systems, consequently impacting redox homeostasis.

Ligand Binding Affinity to Hard Metal Centers (Fe³⁺, Ga³⁺, Al³⁺, VO²⁺)

Maltol functions as a bidentate ligand, effectively binding to hard metal centers such as Fe³⁺, Ga³⁺, Al³⁺, and VO²⁺ atamanchemicals.comwikipedia.orgencyclopedia.pubmdpi.com. This binding occurs through the hydroxyl and carbonyl groups of the pyrone ring structure researchgate.net. The formation of these complexes can be highly stable, particularly with trivalent cations like Fe³⁺, Al³⁺, and Ga³⁺ mdpi.com. Studies have shown that maltol derivatives can selectively induce multicellular aggregation in the presence of Fe³⁺ ions, highlighting the specificity of its binding to this metal center rsc.org.

Maltol's affinity for these metal ions has implications for their bioavailability and distribution within the body. For instance, maltol has been reported to increase the oral bioavailability and uptake of iron, gallium, and aluminum atamanchemicals.comwikipedia.orghmdb.ca.

Impact on Metal-Dependent Enzymatic Activities and Cellular Processes

The chelation of metal ions by maltol can directly influence the activity of metal-dependent enzymes. Some studies suggest that maltol can act as a pro-oxidant in the presence of transition metals, generating reactive oxygen species (ROS) through the formation of metal complexes researchgate.netnih.govnih.gov. This pro-oxidant activity has been linked to the inactivation of enzymes sensitive to oxidative stress, such as aconitase, which is an iron-sulfur cluster-containing enzyme researchgate.netnih.gov.

Furthermore, maltol's interaction with metal ions can impact broader cellular processes. For example, the formation of maltol-iron complexes can influence iron metabolism pathways mdpi.com. The ability of maltol to chelate iron and potentially modulate ROS production suggests a role in influencing cellular redox balance researchgate.netnih.govnih.govuq.edu.au. While maltol has been described as having antioxidant properties, its interaction with transition metals can lead to pro-oxidant effects, demonstrating a complex role in redox homeostasis researchgate.netnih.gov.

Effects on Cellular Proliferation, Differentiation, and Barrier Function

Maltol has been observed to influence various aspects of cellular behavior, including proliferation, differentiation, and the integrity of cellular barriers.

Modulation of Myogenic Differentiation Markers (Pax7, MyoG) in Muscle Cell Development

Research indicates that maltol can modulate markers associated with myogenic differentiation. In in vitro studies using quail muscle cells (QMCs) and primary chicken embryonic muscle cells (PMCs), maltol administration enhanced the levels of Pax7 during myoblast proliferation frontiersin.org. Pax7 is a transcription factor crucial for the maintenance and proliferation of muscle stem cells frontiersin.orgmdpi.complos.org. However, maltol treatment did not significantly affect MyoG levels during myogenic differentiation in these studies frontiersin.org. MyoG (Myogenin) is another key transcription factor involved in the terminal differentiation of myoblasts into myotubes frontiersin.orgmdpi.comnih.gov. While maltol increased Pax7 levels during myogenic differentiation in QMCs, its effect on MyoG was not observed frontiersin.org.

These findings suggest that maltol may play a role in promoting the early stages of muscle cell development by supporting the pool of proliferating myoblasts, as indicated by increased Pax7 expression.

Table 1: Effect of Maltol on Pax7 and MyoG Levels in Muscle Cells

Cell TypeMaltol Concentration (µg/mL)FBS Concentration (%)Pax7 Levels (vs. Control)MyoG Levels (vs. Control)Reference
QMC (Proliferation)10.00.5, 10EnhancedNot affected frontiersin.org
QMC (Differentiation)10.00.5, 10IncreasedNot affected frontiersin.org
PMC (Proliferation)10.010Increased (1.0-1.6)Not affected frontiersin.org
PMC (Differentiation)All dosesAll concentrationsNot significantly changedNot significantly changed frontiersin.org

Note: Data on specific fold changes for QMC proliferation and differentiation were presented graphically in the source frontiersin.org and are described qualitatively here based on the text.

Regulation of Tight Junction Proteins and Gut Integrity in Epithelial Cell Models

Maltol has demonstrated effects on the integrity of epithelial barriers, particularly in the gut. In studies using chicken intestinal epithelial cells (IEC), maltol was shown to upregulate the gene expression of tight junction proteins such as occludin and ZO-1 frontiersin.orgresearchgate.netresearchgate.net. Tight junction proteins are critical components of the paracellular barrier, regulating permeability and maintaining epithelial integrity nih.govnih.govfrontiersin.org.

The upregulation of these tight junction proteins by maltol suggests that it can contribute to the maintenance or improvement of gut barrier function frontiersin.orgresearchgate.netresearchgate.net. This effect may be particularly relevant in conditions involving inflammation or damage to the intestinal epithelium frontiersin.orgresearchgate.netfrontiersin.org. In vitro studies showed that maltol increased tight junction proteins in LPS-stimulated chicken intestinal epithelial cells nih.gov.

Table 2: Effect of Maltol on Tight Junction Protein Gene Expression in Chicken Intestinal Epithelial Cells

Maltol Concentration (µg)Occludin Gene Expression (Fold Change vs. Control)ZO-1 Gene Expression (Fold Change vs. Control)Reference
0.1>2.0>2.0 frontiersin.org
1.0>2.0>2.0 frontiersin.org
10.0>2.0>2.0 frontiersin.org

Note: Data is based on observations described in the text indicating >2-fold upregulation regardless of dose frontiersin.org. Specific numerical fold changes for each dose were not provided in the text snippet.

Molecular Interactions with Biological Targets

While the primary focus of research on maltol's biological interactions has been its metal chelation properties, studies are also exploring its potential interactions with specific molecular targets. Maltol's ability to influence cellular processes like differentiation and barrier function implies interactions with underlying signaling pathways and proteins frontiersin.orgresearchgate.net.

For instance, studies investigating maltol's protective effects against certain conditions have implicated its involvement in pathways such as the PI3K/Akt signaling pathway uq.edu.au. Additionally, research on the pro-oxidant effects of maltol in the presence of metals points to interactions that lead to the generation of reactive oxygen species, affecting enzymes like aconitase researchgate.netnih.gov.

In silico studies have also explored the potential of maltol and its derivatives to interact with enzymes like acetylcholinesterase (AChE), suggesting potential binding affinities to the active site of this enzyme globalresearchonline.net. These findings highlight the ongoing efforts to identify specific protein targets and molecular pathways through which maltol exerts its diverse biological effects.

Computational Molecular Docking Studies with Protein Targets (e.g., PI3K)

Computational molecular docking is a powerful tool used to predict the binding orientation (pose) of a small molecule ligand to a protein target and estimate the binding affinity. This approach provides initial insights into potential molecular interactions and helps identify key residues involved in binding.

Studies have employed molecular docking to investigate the interaction of Maltol with various protein targets, including Phosphoinositide 3-kinase (PI3K) and Acetylcholinesterase (AChE).

Maltol and PI3K: Molecular docking simulations have indicated a significant binding degree between Maltol and PI3K. Using AutoDock software, researchers found that Maltol exhibited a favorable binding affinity with PI3K, reported as -5.7 kcal/mol nih.govresearchgate.net. Analysis of the docking structure revealed several interesting interactions between Maltol and residues within the PI3K binding pocket, including alkyl, hydrogen bonds, Pi-Pi T-shaped, and Pi-Alkyl interactions nih.govresearchgate.net. These computational findings suggest that Maltol can interact directly with PI3K, potentially influencing its activity.

Maltol and Acetylcholinesterase (AChE): Molecular docking studies have also explored the interaction of Maltol and its derivatives with the active site of AChE. Standard Maltol demonstrated a binding affinity of -5.6 kcal/mol with the active site of AChE globalresearchonline.net. This interaction was mediated through hydrogen bonds with key amino acid residues, including GLY121, GLY122, SER203, GLU202, HIS447, and TYR337 globalresearchonline.net. Derivatives of Maltol were also found to have good binding affinities with AChE in these studies globalresearchonline.netresearchgate.net.

These computational studies provide a theoretical basis for the potential interactions of Maltol with these protein targets, highlighting specific binding sites and interaction types.

Table 1: Summary of Maltol Docking Studies with Protein Targets

Protein TargetBinding Affinity (kcal/mol)Key Interaction TypesInteracting Residues (where reported)Source
PI3K-5.7Alkyl, Hydrogen Bonds, Pi-Pi T-shaped, Pi-AlkylNot specified in detail in snippets nih.govresearchgate.net
Acetylcholinesterase-5.6Hydrogen BondsGLY121, GLY122, SER203, GLU202, HIS447, TYR337 globalresearchonline.net

Experimental Validation of Molecular Interactions and Binding Affinities

Experimental methods are essential to validate the interactions predicted by computational docking and to quantify binding affinities. While direct binding affinity constants (such as Kd) for Maltol with targets like PI3K are not extensively detailed in the provided snippets, several studies offer experimental evidence supporting functional interactions with pathways regulated by these proteins.

Maltol and the PI3K/AKT Pathway: Experimental studies have investigated the effects of Maltol on the PI3K/AKT signaling pathway in various cellular contexts. These studies provide indirect but strong evidence of Maltol's interaction with components of this pathway, likely including PI3K itself.

For instance, research on intervertebral disc degeneration demonstrated that Maltol ameliorated degeneration by inhibiting the PI3K/AKT/NF-κB pathway. In vitro studies showed that Maltol inhibited the degradation of the extracellular matrix and inflammatory responses, which was linked to the inhibition of the PI3K/AKT/NF-κB pathway nih.govresearchgate.netnih.gov. Western blot analysis in nucleus pulposus cells treated with Maltol and an inflammatory stimulus (IL-1β) showed that Maltol suppressed the phosphorylation of PI3K and AKT, indicating a modulation of this pathway researchgate.netresearchgate.net.

Similarly, studies on cisplatin-evoked cardiotoxicity found that Maltol exerted protective effects, at least partially, by inhibiting the activation of PI3K/Akt signaling pathways in cardiomyocytes uq.edu.au. Experimental evidence, including Western blot analysis, showed that Maltol enhanced PI3K/Akt expression levels during cisplatin treatment and reduced apoptosis uq.edu.au. The beneficial effect of Maltol was diminished when PI3K was inhibited by a known PI3K inhibitor (LY294002), further supporting the involvement of PI3K in Maltol's mechanism of action uq.edu.au.

Maltol has also been shown to improve acetaminophen-induced hepatotoxicity by inhibiting oxidative stress and inflammation via the NF-κB and PI3K/Akt signal pathways mdpi.com. Immunoblotting results indicated that Maltol pretreatment altered the phosphorylation of PI3K/Akt in a dose-dependent manner mdpi.com.

These experimental findings, primarily through the observed modulation of protein phosphorylation levels within the PI3K/AKT signaling cascade and the resulting functional outcomes, provide validation for the computationally predicted interaction between Maltol and PI3K.

Maltol and Serum Albumin: Experimental techniques like fluorescence spectroscopy, UV-Vis absorption, and molecular docking have been used to study the interaction of Maltol with carrier proteins such as bovine serum albumin (BSA) and human serum albumin (HSA) researchgate.netcapes.gov.br. These studies determined binding constants and identified binding sites. For example, the interaction between Maltol and BSA was found to be a static procedure forming a complex, with hydrophobic interactions playing a predominant role capes.gov.br. Competitive experiments indicated that the binding primarily occurred in subdomain IIA (Sudlow site I) of BSA capes.gov.br. Similar studies with ethyl maltol and HSA also identified subdomain IIA (site I) as the binding site researchgate.net. These studies exemplify experimental approaches used to validate and characterize protein-ligand interactions and determine binding affinities for Maltol with other protein targets.

While direct experimental binding affinity data specifically for Maltol's interaction with PI3K (e.g., IC50 for enzyme inhibition) were not prominently featured in the search results, the consistent observation across multiple studies that Maltol modulates the phosphorylation status and downstream effects of the PI3K/AKT pathway through experimental techniques like Western blotting provides strong functional validation for a relevant interaction.

Table 2: Examples of Experimental Validation of Maltol's Effects on PI3K/AKT Pathway

Study ContextExperimental Method(s)Key Finding Related to PI3K/AKT PathwaySource
Intervertebral Disc DegenerationWestern blot, In vitro functional assaysMaltol inhibited phosphorylation of PI3K and AKT; ameliorated degeneration nih.govresearchgate.netresearchgate.netresearchgate.net
Cisplatin-evoked CardiotoxicityWestern blot, Apoptosis assays, Use of PI3K inhibitorMaltol enhanced PI3K/Akt expression; protective effect blocked by PI3K inhibitor uq.edu.au
Acetaminophen-induced HepatotoxicityImmunoblotting, Functional assaysMaltol altered phosphorylation of PI3K/Akt in a dose-dependent manner mdpi.com

Pre Clinical Research Models and Their Utility in Maltol D3 Investigations

In Vitro Cellular Assays for Mechanistic Investigations

In vitro cellular assays utilize isolated cells or cell lines cultured in a laboratory setting. These models are valuable for investigating the direct effects of a compound on specific cell types, exploring cellular mechanisms, and conducting high-throughput screening.

Macrophage Cell Lines (e.g., Chicken Macrophage Cells, Human Monocytic Cell Lines) for Immune Response Studies

Macrophage cell lines, such as the human monocytic cell line THP-1 or murine lines like RAW 264.7, are widely used to study immune responses, inflammation, and the interaction of compounds with the innate immune system. nih.govmdpi.com These cells can be differentiated into macrophage-like cells and polarized into distinct phenotypes (e.g., M1 pro-inflammatory, M2 anti-inflammatory) to model different immune states. nih.govmdpi.com Investigations using these models can assess a compound's ability to modulate cytokine production, phagocytosis, or other macrophage functions. While research on Maltol-d3 specifically in these models is not detailed in the provided search results, studies on related compounds like ethyl maltol (B134687) have explored their effects on macrophage viability and inflammatory cytokine release, indicating the potential relevance of such models for assessing the immunomodulatory potential of maltol-like structures. mdpi.com

Neural Cell Lines (e.g., Human Neuroblastoma Cells) for Neuroprotection Studies

Neural cell lines, including human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-SH), are employed to study neuronal function, neurotoxicity, and potential neuroprotective effects of compounds. nih.govupenn.edu These models can help assess a compound's impact on neuronal viability, differentiation, and signaling pathways. Some research has explored the effects of "maltol species" on neuronal and glial cells, suggesting a potential area of investigation for this compound, though specific findings for the deuterated form in these models were not found in the search results. researchgate.net

Muscle Cell Culture Systems (e.g., Quail Myogenic Cells, Primary Chicken Embryonic Muscle Cells) for Differentiation and Growth Studies

Muscle cell culture systems, such as myoblast cell lines (e.g., C2C12) and primary muscle cells, are used to study muscle development, differentiation, growth, and the effects of various factors on muscle health. nih.govharvard.edunih.govcellapplications.com These models are relevant for investigating compounds that may influence muscle mass, regeneration, or function. While studies on Vitamin D3 in muscle cell cultures are reported, specific research on this compound in these models was not identified in the provided search results. nih.govfrontiersin.org

Non-Clinical In Vivo Animal Models for Systemic and Organ-Specific Effects

Non-clinical in vivo animal models, predominantly rodents, provide a more complex biological system to assess the systemic effects of a compound, including its pharmacokinetics, metabolism, efficacy in disease models, and potential organ-specific impacts. criver.comfrontiersin.orgmdpi.comtaconic.com

Future Directions in Deuterium Labeled Maltol Research

Development of Novel Isotopic Labeling Strategies for Complex Chemical Probes

Future research involving Maltol-d3 is expected to push the boundaries of isotopic labeling strategies. While this compound itself represents a specific deuterium (B1214612) substitution, future efforts may focus on developing methods for site-specific or differential isotopic labeling of Maltol (B134687) and its derivatives. This could involve incorporating other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) at different positions within the molecule creative-proteomics.com. Novel synthetic routes employing techniques such as C-H activation or base-mediated H-D exchange could be explored to achieve precise and efficient deuterium incorporation at desired sites acs.orgacs.orgresearchgate.net. The goal would be to create a panel of isotopically labeled Maltol analogs that can serve as sophisticated probes for studying complex biological or chemical systems. These advanced labeling strategies could facilitate tracking the fate of specific parts of the molecule during metabolic processes or reactions.

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics, Transcriptomics) with Isotopic Tracer Studies

A significant future direction lies in integrating data obtained from isotopic tracer studies using this compound with various multi-omics datasets. Stable-isotope tracing, where labeled molecules like this compound are introduced into a system, allows researchers to track their metabolism and distribution creative-proteomics.comfrontiersin.org. By analyzing the incorporation of the deuterium label into downstream metabolites using techniques like mass spectrometry (MS), researchers can gain insights into metabolic pathways and flux rates frontiersin.orgresearchgate.net. Integrating this metabolomics data with proteomic (study of proteins) and transcriptomic (study of RNA) data can provide a more comprehensive understanding of how Maltol and its metabolic products interact with biological systems at multiple molecular levels nih.govoup.com. This integrated approach can help to correlate changes in gene expression or protein abundance with alterations in metabolic profiles influenced by Maltol or its derivatives.

Future studies might involve:

Metabolomics: Tracking the deuterium label from this compound into various metabolic intermediates and products to map its metabolic fate and identify active pathways. This could involve quantitative analysis using MS, where this compound serves as an internal standard researchgate.netveeprho.com.

Proteomics: Investigating how the presence of Maltol or its metabolites affects protein expression levels or post-translational modifications.

Transcriptomics: Analyzing changes in gene expression patterns in response to Maltol exposure or the activity of its metabolic products.

The integration of these diverse datasets, potentially using advanced computational methods and bioinformatics tools, will be crucial for building holistic models of the biological impact of Maltol and its labeled analogs researchgate.netnih.govoup.com. This could involve developing interactive data tables to visualize the complex relationships between isotopic enrichment, metabolite levels, protein expression, and gene transcription.

Exploration of Undiscovered Mechanistic Pathways and Biological Targets Facilitated by Deuteration

Deuterium labeling with this compound can serve as a powerful tool to explore previously undiscovered mechanistic pathways and identify novel biological targets. By tracing the labeled compound and its metabolites, researchers can elucidate the specific biochemical transformations Maltol undergoes and the enzymes involved thalesnano.comacs.org. The kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium affects reaction rates, can also provide insights into rate-limiting steps in metabolic pathways researchgate.net.

Future research could utilize this compound to:

Map Metabolic Routes: Precisely delineate the primary and secondary metabolic pathways of Maltol in various biological systems (e.g., cells, tissues, organisms) by tracking the deuterium label.

Identify Enzymes: Pinpoint the specific enzymes responsible for catalyzing the metabolic reactions of Maltol by studying how the deuterium label is transferred or transformed.

Discover Binding Partners: Use labeled this compound as a probe in pull-down assays or other binding studies to identify proteins or other biomolecules that interact with Maltol or its metabolites. Maltol is known to chelate metal ions, and its interaction with metalloproteins could be further explored using labeled analogs wikipedia.org.

Investigate Mechanism of Action: Elucidate the detailed molecular mechanisms by which Maltol exerts its reported biological effects, such as antioxidant activity or effects on neural function, by following the labeled molecule to its site of action or interaction medchemexpress.commedchemexpress.eu.

The use of this compound in these studies can provide a level of detail and confidence in tracing the molecule that is not possible with unlabeled compounds, thereby facilitating the discovery of novel biological interactions and pathways.

Advancements in Analytical Sensitivity and Specificity for Deuterated Analogues in Complex Mixtures

Future directions will also focus on improving the analytical techniques used to detect and quantify this compound and its deuterated metabolites in complex biological or environmental matrices. Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS, GC-MS), is a key technique for analyzing deuterated compounds researchgate.netfrontiersin.org. Deuterium labeling provides a distinct mass shift that aids in the identification and quantification of the labeled species, even in the presence of high concentrations of the unlabeled analog or other interfering substances researchgate.net.

Future advancements may include:

Enhanced MS Techniques: Development of more sensitive and specific MS methods, such as high-resolution MS or tandem MS (MS/MS), to improve the detection limits and accurate quantification of low-abundance deuterated metabolites in complex samples researchgate.netperkinelmer.com.

Improved Separation Methods: Optimization of chromatographic techniques to achieve better separation of isobaric or isomeric deuterated species.

Novel Internal Standards: While this compound itself can serve as an internal standard for unlabeled Maltol, research may explore the synthesis and use of other isotopically labeled internal standards for Maltol metabolites to improve the accuracy of their quantification researchgate.netveeprho.commdpi.com.

Development of Data Analysis Tools: Creation of more sophisticated software and algorithms for processing and interpreting the large and complex datasets generated from the analysis of deuterated compounds in multi-omics studies.

These analytical advancements will be crucial for accurately tracking the fate of this compound in various systems and for integrating the data with other omics modalities, ultimately enabling more detailed and reliable research into the properties and activities of Maltol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.